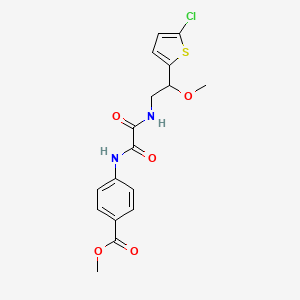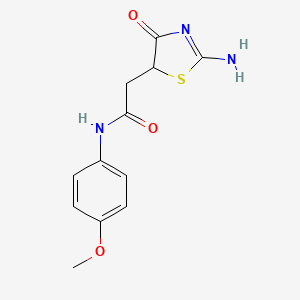
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide, also known as 'compound 1', is a thiazolidinone derivative that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Antifibrotic and Anticancer Applications
- Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives, including compounds structurally related to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for antifibrotic and anticancer activities. Notably, some derivatives exhibited high antifibrotic activity comparable to Pirfenidone and did not scavenge superoxide radicals. Their antifibrotic potential was confirmed using the xCelligence system (Kaminskyy et al., 2016).
Crystal Structures and Comparative Analysis
- Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides, closely related to the chemical , have been described and compared with a related structure. Such structural analyses are crucial for understanding the properties and potential applications of these compounds (Galushchinskiy et al., 2017).
Antioxidant and Anti-inflammatory Properties
- Antioxidant and Anti-inflammatory Compounds : A series of novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited excellent anti-inflammatory activity, while others showed significant antioxidant activities in various assays (Koppireddi et al., 2013).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Activities : New coumarin derivatives including thiazolidinone compounds have been synthesized and screened for antibacterial activity against various bacteria and for antioxidant properties. Most of these compounds showed more activity against E. coli, S. aureus, and B. subtilis than standard references (Hamdi et al., 2012).
QSAR Studies and Antibacterial Agents
- QSAR Studies of Antibacterial Agents : QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines have been conducted. These compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity. The study aids in understanding the relationship between structural and physicochemical parameters of these compounds and their antibacterial efficacy (Desai et al., 2008).
Antifungal Applications
- Antifungal Activity : A study on the synthesis and fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives highlights their potential as agricultural fungicides. The research showed that some of these compounds exhibited higher fungicidal effects than others, indicating their potential application in agriculture (Liu et al., 2000).
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-4-2-7(3-5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOMCZUKXAJQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

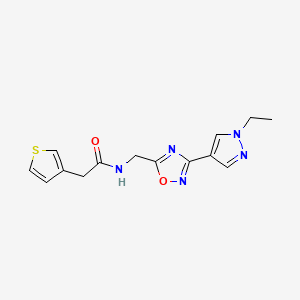
![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)
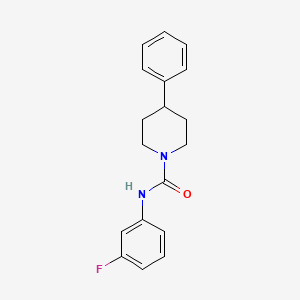
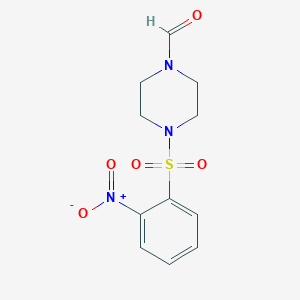
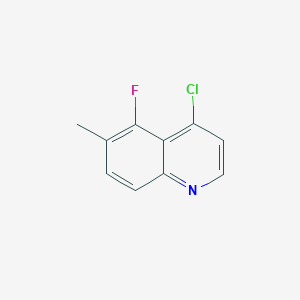
![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
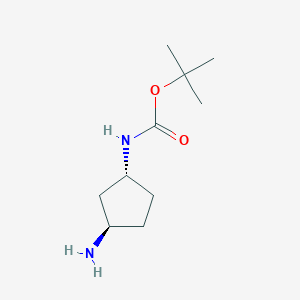
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
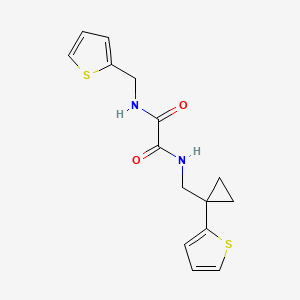
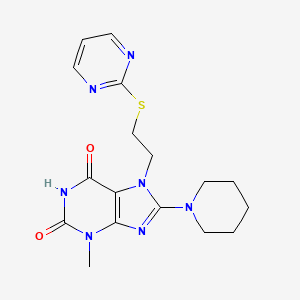
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
